molecular formula C11H15ClN2O B1437406 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride CAS No. 1170569-97-7

3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Cat. No. B1437406
M. Wt: 226.7 g/mol
InChI Key: FVZZGJZOXONQPB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (ACBA-HCl) is a cyclic amide derivative of benzamide, a heterocyclic aromatic compound. It is a versatile compound that has found numerous applications in both organic and inorganic chemistry. In particular, ACBA-HCl has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, ACBA-HCl has been studied for its potential biological applications, including its use as a drug target and as a tool for studying the biochemical and physiological effects of compounds.

Scientific Research Applications

  • Molar Refraction and Polarizability Studies : The study of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrates applications in understanding the molar refraction and polarizability. These properties are important in the development of new drugs and materials, indicating potential applications of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in similar contexts (R. Sawale et al., 2016).

  • Intermolecular Interaction Modeling : The modeling of intermolecular interactions in similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, suggests that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could be used in the study of molecular structures and interactions. This is crucial for drug design and understanding how molecules interact at the atomic level (Sedat Karabulut et al., 2014).

  • Poly(ADP-ribose) Polymerase Inhibition : Studies on compounds like 3-Aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase, highlight the potential use of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in researching DNA repair mechanisms and cellular processes related to poly(ADP-ribose) (J. Cleaver et al., 1985).

  • Psycho- and Neurotropic Profiling : The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo suggest that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could potentially be explored for its effects on the central nervous system, which could lead to the development of new psychoactive compounds (I. Podolsky et al., 2017).

  • Effects on Cytoskeleton and Substrate Adhesion : Research on 3-aminobenzamide demonstrates its effects on the cytoskeleton and substrate adhesion of cells, suggesting a potential area of study for 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in cell biology and cytotoxicity (W. Malorni et al., 1995).

properties

IUPAC Name

3-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10;/h1-3,6,10H,4-5,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZZGJZOXONQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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